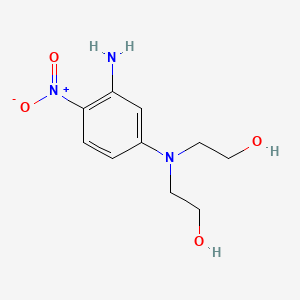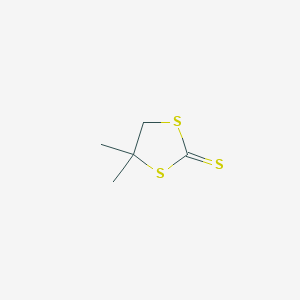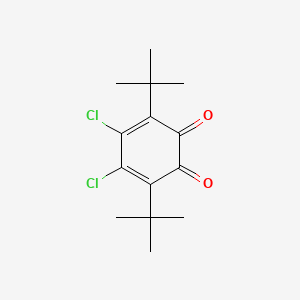
7-Iodoheptyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodoheptyl prop-2-enoate is an organic compound characterized by the presence of an iodine atom attached to a heptyl chain, which is further connected to a prop-2-enoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoheptyl prop-2-enoate typically involves the reaction of heptyl alcohol with iodine in the presence of a base to form 7-iodoheptanol. This intermediate is then esterified with prop-2-enoic acid under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. Advanced techniques like continuous flow reactors may be employed to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Iodoheptyl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Addition Reactions: The double bond in the prop-2-enoate group can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Addition: Halogens (e.g., bromine) in non-polar solvents or hydrogen halides in polar solvents.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of 7-azidoheptyl prop-2-enoate or 7-thiocyanatoheptyl prop-2-enoate.
Addition: Formation of 7-iodoheptyl 2,3-dibromopropanoate or 7-iodoheptyl 2-bromopropanoate.
Oxidation/Reduction: Formation of corresponding alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
7-Iodoheptyl prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-Iodoheptyl prop-2-enoate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The prop-2-enoate group can undergo addition reactions, forming new bonds and altering the compound’s chemical properties. These interactions are crucial in determining the compound’s behavior in different environments and applications .
Vergleich Mit ähnlichen Verbindungen
- 7-Bromoheptyl prop-2-enoate
- 7-Chloroheptyl prop-2-enoate
- 7-Fluoroheptyl prop-2-enoate
Comparison: 7-Iodoheptyl prop-2-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make this compound more reactive in substitution and addition reactions, offering advantages in specific synthetic applications .
Eigenschaften
CAS-Nummer |
109182-96-9 |
|---|---|
Molekularformel |
C10H17IO2 |
Molekulargewicht |
296.14 g/mol |
IUPAC-Name |
7-iodoheptyl prop-2-enoate |
InChI |
InChI=1S/C10H17IO2/c1-2-10(12)13-9-7-5-3-4-6-8-11/h2H,1,3-9H2 |
InChI-Schlüssel |
IUKLCHYVSNEJTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCCCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)



![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)

![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)

![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)



